molecular formula C9H11BrO2S B6249445 4-(5-bromothiophen-2-yl)oxan-4-ol CAS No. 140618-92-4

4-(5-bromothiophen-2-yl)oxan-4-ol

Cat. No.: B6249445
CAS No.: 140618-92-4
M. Wt: 263.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromothiophen-2-yl)oxan-4-ol is an organic compound with the molecular formula C9H11BrO2S It features a brominated thiophene ring attached to a tetrahydropyran ring, which includes a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Thiophene: : The synthesis begins with the bromination of thiophene to produce 5-bromothiophene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Formation of 4-(5-Bromothiophen-2-yl)oxan-4-ol: : The brominated thiophene is then reacted with tetrahydropyran-4-ol. This step involves a nucleophilic substitution reaction where the hydroxyl group of tetrahydropyran-4-ol attacks the brominated carbon of 5-bromothiophene, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 4-(5-bromothiophen-2-yl)oxan-4-ol can undergo oxidation to form a ketone or aldehyde.

  • Reduction: : The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.

  • Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

    Oxidation: Formation of 4-(5-bromothiophen-2-yl)oxan-4-one.

    Reduction: Formation of 4-(thiophen-2-yl)oxan-4-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(5-Bromothiophen-2-yl)oxan-4-ol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its brominated thiophene moiety is particularly useful in the development of conductive materials.

Mechanism of Action

The mechanism by which 4-(5-bromothiophen-2-yl)oxan-4-ol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)oxan-4-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-(5-Chlorothiophen-2-yl)oxan-4-ol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    4-(5-Methylthiophen-2-yl)oxan-4-ol: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

4-(5-Bromothiophen-2-yl)oxan-4-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other interactions that are not possible with hydrogen or methyl groups, making this compound particularly interesting for various applications.

Properties

CAS No.

140618-92-4

Molecular Formula

C9H11BrO2S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.